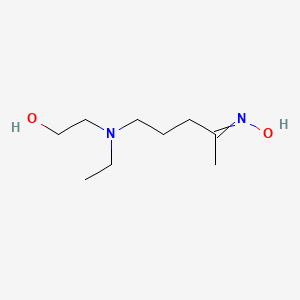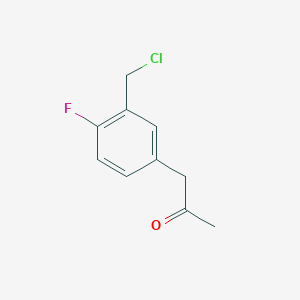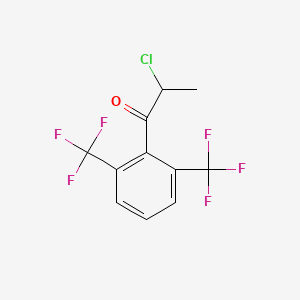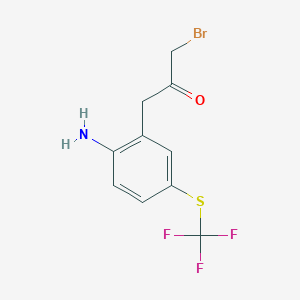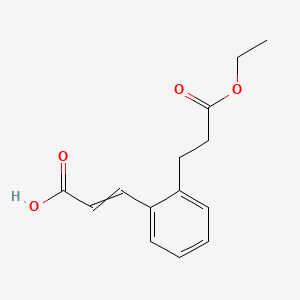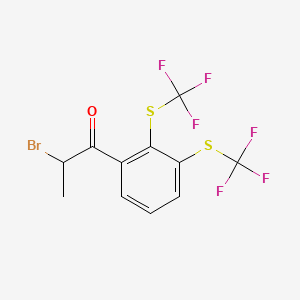
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2IO. This compound is characterized by the presence of a chloro group, an iodophenyl group, and a chloromethyl group attached to a propan-2-one backbone. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The formation of the propan-2-one backbone through acylation reactions.
Chloromethylation: The addition of the chloromethyl group to the aromatic ring.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, the use of catalysts, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Chloro-1-(4-(chloromethyl)-2-iodophenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: This compound has a mercapto group instead of an iodophenyl group, leading to different chemical reactivity and applications.
1-Chloro-1-(4-(chloromethyl)-2-methoxyphenyl)propan-2-one: The presence of a methoxy group alters the compound’s electronic properties and its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H9Cl2IO |
|---|---|
Molecular Weight |
342.98 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-2-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-3-2-7(5-11)4-9(8)13/h2-4,10H,5H2,1H3 |
InChI Key |
NEELKEZPTHYNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CCl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


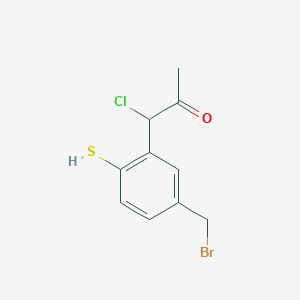
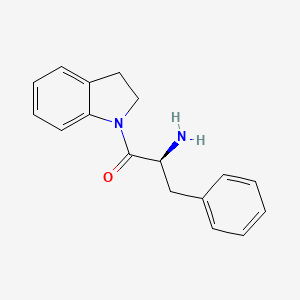


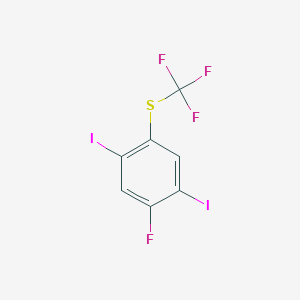

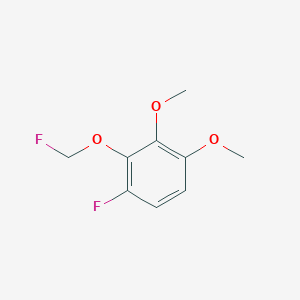
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
